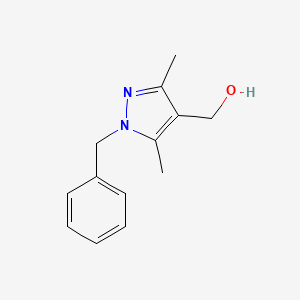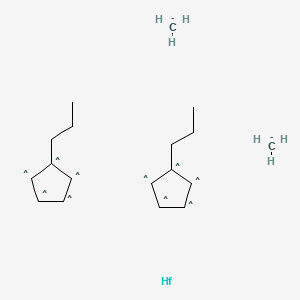![molecular formula C16H17BrO2 B12099359 Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)
Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- is a complex organic compound characterized by its unique spiro structure. This compound features a cyclohexane ring fused to an indene moiety, with additional functional groups including a bromine atom and two methyl groups. The stereochemistry of the compound is specified by the (3R,5S)-rel- configuration, indicating the relative spatial arrangement of the substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the aminomethylation of a precursor compound. For example, the Mannich aminomethylation of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one can lead to the formation of a heterocyclic system containing an annelated azabicyclic fragment .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as hydroxyl or amino groups.
科学的研究の応用
Chemistry
In chemistry, Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new organic compounds .
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential biological activities. Spiro compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In industry, Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- can be used in the development of new materials with unique properties. Its rigid spiro structure can impart stability and rigidity to polymers and other materials.
作用機序
The mechanism of action of Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
Similar Compounds
Similar compounds include other spirocyclic compounds such as Spiro[2H-1-benzopyran-2,2’-[2H]indole] and Spiro[imidazolidine-4,1’-[1H]indene]-2,3’,5(2’H)-trione .
Uniqueness
What sets Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- apart is its specific combination of functional groups and stereochemistry. The presence of the bromine atom and the (3R,5S)-rel- configuration gives it unique chemical and biological properties that can be exploited in various applications.
特性
分子式 |
C16H17BrO2 |
|---|---|
分子量 |
321.21 g/mol |
IUPAC名 |
(2'S,6'R)-6-bromo-2',6'-dimethylspiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |
InChI |
InChI=1S/C16H17BrO2/c1-9-6-16(7-10(2)14(9)18)8-11-3-4-12(17)5-13(11)15(16)19/h3-5,9-10H,6-8H2,1-2H3/t9-,10+,16? |
InChIキー |
VGHSAHAGIACVBP-BDTYORIJSA-N |
異性体SMILES |
C[C@@H]1CC2(C[C@@H](C1=O)C)CC3=C(C2=O)C=C(C=C3)Br |
正規SMILES |
CC1CC2(CC(C1=O)C)CC3=C(C2=O)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)

![2-[6-(2,6-Dimethylheptan-4-yloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099318.png)


![Diethyl 2-acetamido-2-[[2-(bromomethyl)-5-nitro-phenyl]methyl]propanedioate](/img/structure/B12099337.png)
![8-Hydroxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12099339.png)

![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)


